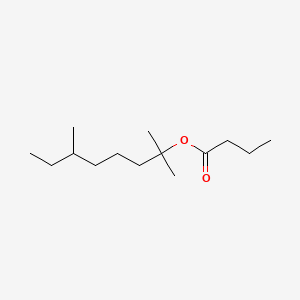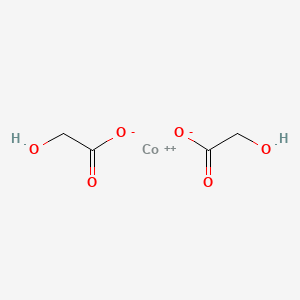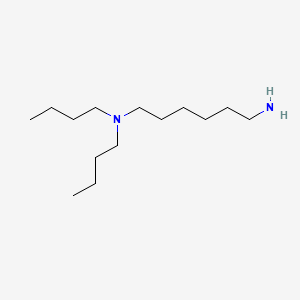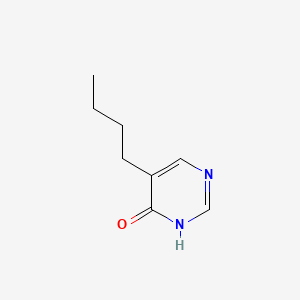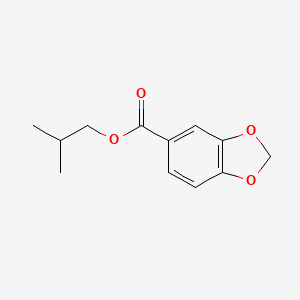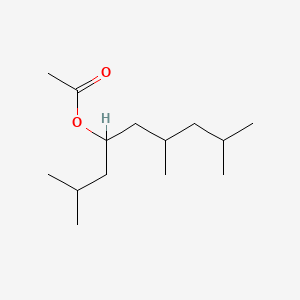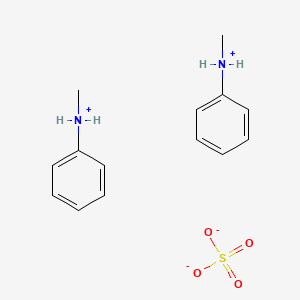
Bis(N-methylanilinium) sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(N-methylanilinium) sulphate is a chemical compound with the molecular formula C14H20N2O4S. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of two N-methylanilinium groups and a sulphate anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-methylanilinium) sulphate typically involves the reaction of N-methylaniline with sulphuric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:
- The reaction mixture is stirred until the formation of this compound is complete.
- The product is then isolated and purified through crystallization or other suitable methods.
N-methylaniline: is dissolved in a suitable solvent.
Sulphuric acid: is added slowly to the solution while maintaining the temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters are optimized to achieve high efficiency and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(N-methylanilinium) sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of N-methylaniline and other derivatives.
Substitution: The N-methylanilinium groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of N-methylaniline and sulphate-containing compounds.
Applications De Recherche Scientifique
Bis(N-methylanilinium) sulphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Bis(N-methylanilinium) sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to changes in cellular processes. The specific pathways and molecular targets depend on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-trimethylanilinium sulphate
- N-methyl-N-phenylanilinium sulphate
- N,N-dimethylanilinium sulphate
Uniqueness
Bis(N-methylanilinium) sulphate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its dual N-methylanilinium groups provide distinct reactivity compared to other similar compounds, making it valuable in both research and industrial contexts.
Propriétés
Numéro CAS |
38846-29-6 |
|---|---|
Formule moléculaire |
C14H20N2O4S |
Poids moléculaire |
312.39 g/mol |
Nom IUPAC |
methyl(phenyl)azanium;sulfate |
InChI |
InChI=1S/2C7H9N.H2O4S/c2*1-8-7-5-3-2-4-6-7;1-5(2,3)4/h2*2-6,8H,1H3;(H2,1,2,3,4) |
Clé InChI |
GAEQQZIJYRWUCU-UHFFFAOYSA-N |
SMILES canonique |
C[NH2+]C1=CC=CC=C1.C[NH2+]C1=CC=CC=C1.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


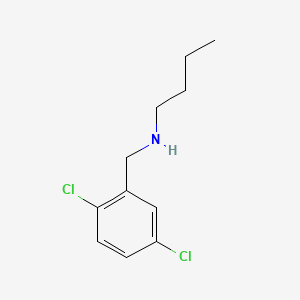
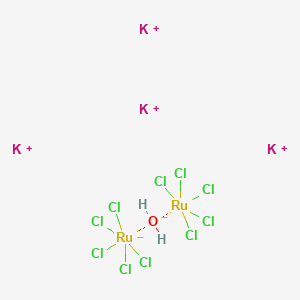
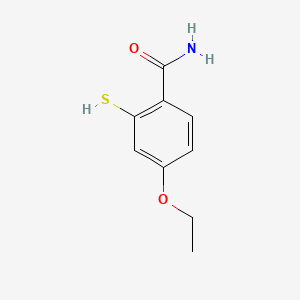
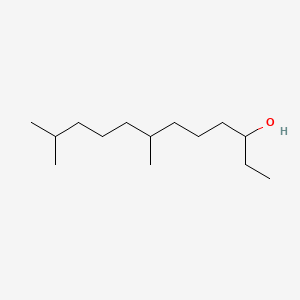
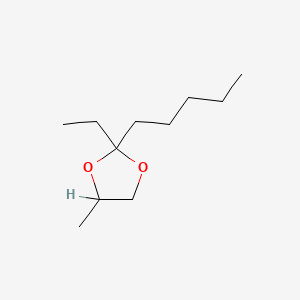
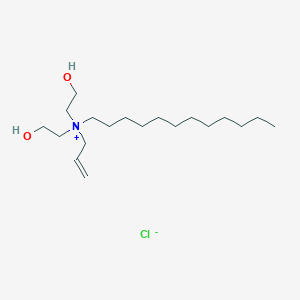
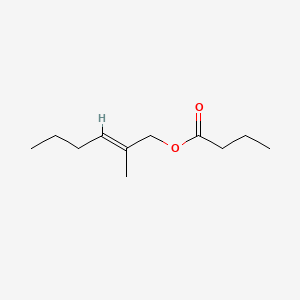
![N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide](/img/structure/B12658664.png)
